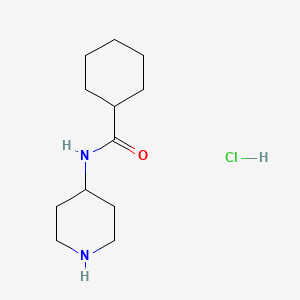

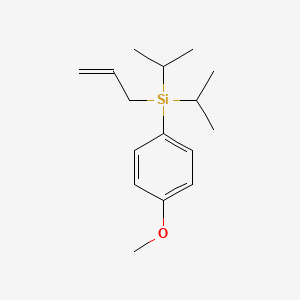

Allyl(diisopropyl)(4-methoxyphenyl)silane

Übersicht

Beschreibung

Allyl(diisopropyl)(4-methoxyphenyl)silane is a compound that belongs to the class of organosilicon compounds known as allylsilanes. These compounds are characterized by the presence of an allyl group (a three-carbon chain with a double bond) attached to a silicon atom, which is in turn bonded to various other substituents. Although the specific compound Allyl(diisopropyl)(4-methoxyphenyl)silane is not directly mentioned in the provided papers, the general class of allylsilanes is represented, and their properties and reactions can provide insight into the behavior of the compound .

Synthesis Analysis

The synthesis of allylsilanes typically involves the reaction of allyl halides with hydrosilanes or the conversion of esters to allylsilanes through metalation reactions followed by silylation. For example, the synthesis of trimethyl(2-methylene-4-phenyl-3-butenyl)silane, a related allylsilane, is achieved by such a process, as described in the second paper . This suggests that a similar approach could be used for synthesizing Allyl(diisopropyl)(4-methoxyphenyl)silane, with appropriate changes in the starting materials to introduce the diisopropyl and 4-methoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of allylsilanes is characterized by the silicon-centered tetrahedral geometry, with the silicon atom bonded to carbon-containing groups such as allyl and other substituents. The presence of the allyl group allows for the potential of polymerization, as seen in the first paper, where various allyl-substituted silanes were studied for their ability to polymerize . The molecular structure of Allyl(diisopropyl)(4-methoxyphenyl)silane would include the silicon atom bonded to an allyl group, two isopropyl groups, and a 4-methoxyphenyl group.

Chemical Reactions Analysis

Allylsilanes are known to undergo a variety of chemical reactions, including polymerization and addition reactions. The first paper discusses the polymerization of unsaturated silanes, including allyl-substituted silanes, by the cyclopolymerization mechanism . This indicates that Allyl(diisopropyl)(4-methoxyphenyl)silane could potentially participate in similar polymerization reactions to form linear polymers. Additionally, the second paper's focus on the conversion of esters to allylsilanes highlights the reactivity of allylsilanes in metalation and silylation reactions .

Physical and Chemical Properties Analysis

The physical properties of allylsilanes can vary depending on the substituents attached to the silicon atom. The first paper reports the characterization and physical properties of newly synthesized diallylsilanes, which could provide a reference for the expected properties of Allyl(diisopropyl)(4-methoxyphenyl)silane . Chemical properties such as reactivity in polymerization and addition reactions are also significant, as demonstrated by the studies on various allylsilanes . The specific physical and chemical properties of Allyl(diisopropyl)(4-methoxyphenyl)silane would need to be determined experimentally, but they are likely to be influenced by the presence of the diisopropyl and 4-methoxyphenyl groups.

Wissenschaftliche Forschungsanwendungen

Organometallic Synthesis and Silylation Reagents Allyl(diisopropyl)(4-methoxyphenyl)silane derivatives have been explored for their potential as silylation reagents. The study by Popp et al. (2007) on triorganyl(2,4,6-trimethoxyphenyl)silanes, which includes derivatives with 4-methoxyphenyl groups, highlights the utility of these compounds in selective cleavage and silylation reactions under mild conditions. These reagents exhibit chemo- and regioselectivity, offering a toolkit for the synthesis of chlorosilanes and silylated products with potential applications in organosilicon chemistry (Popp, Nätscher, Daiß, Burschka, & Tacke, 2007).

Polymer and Material Science In polymer science, allyl(diisopropyl)(4-methoxyphenyl)silane and its analogs have been used to modify the properties of polymers. Hepuzer, Küçüktönbeki̇ci̇, and Yagcı (2000) discussed the use of poly(methyl phenyl silane) in combination with addition-fragmentation agents for the photoinitiation of cationic polymerization. This methodology extends the spectral response and efficiency of polymerization processes, indicating that allyl-based silane derivatives could play a role in developing new polymerization catalysts or initiators (Hepuzer, Küçüktönbeki̇ci̇, & Yagcı, 2000).

Surface Modification and Hydroxylation Allyl(diisopropyl)(4-methoxyphenyl)silane derivatives have also found applications in surface science, particularly in the hydroxylation and subsequent silylation of surfaces for improved biocompatibility or functionalization. Wickson and Brash (1999) explored the silylation of hydroxylated polyethylene surfaces, demonstrating how silane derivatives can be used to modify material surfaces to affect their interaction with biological fluids and tissues. This work implies the potential of allyl(diisopropyl)(4-methoxyphenyl)silane in creating biocompatible or bioactive surfaces (Wickson & Brash, 1999).

Eigenschaften

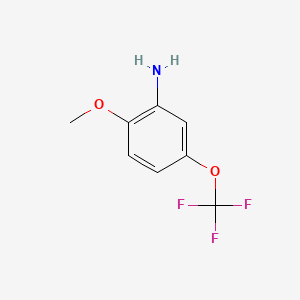

IUPAC Name |

(4-methoxyphenyl)-di(propan-2-yl)-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26OSi/c1-7-12-18(13(2)3,14(4)5)16-10-8-15(17-6)9-11-16/h7-11,13-14H,1,12H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARWQYGUFKUGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](CC=C)(C1=CC=C(C=C1)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627442 | |

| Record name | (4-Methoxyphenyl)di(propan-2-yl)(prop-2-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl(diisopropyl)(4-methoxyphenyl)silane | |

CAS RN |

216107-40-3 | |

| Record name | (4-Methoxyphenyl)di(propan-2-yl)(prop-2-en-1-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 6-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1344228.png)

![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)